N-(2,3-dimethylphenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S/c1-6-25-17(14-10-24(4)23-18(14)27-5)21-22-19(25)28-11-16(26)20-15-9-7-8-12(2)13(15)3/h7-10H,6,11H2,1-5H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAUAKCQSFYTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2C)C)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on various studies and findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 1014053-67-8 |
The compound's biological activity is attributed to its structural features, particularly the presence of the pyrazole and triazole rings, which are known for their roles in various pharmacological effects. Pyrazoles have been documented to exhibit:
- Anticancer Activity : Pyrazoles and their derivatives have shown promising results against various cancer cell lines. For instance, studies indicate that modifications in the pyrazole structure can enhance cytotoxicity against cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A comparative analysis of various compounds with similar structures revealed that this compound has an IC value indicating effective cytotoxicity against specific cancer cell lines.
Antimicrobial Activity
The compound also displays antimicrobial properties. Pyrazole derivatives have been noted for their antibacterial and antifungal activities. The presence of the thioacetamide moiety may contribute to enhanced interaction with microbial targets, leading to inhibition of growth .
Case Studies
In a study investigating a series of pyrazole-based compounds, this compound was evaluated for its anticancer potential against A549 (lung adenocarcinoma) and MCF7 (breast cancer) cell lines. The results indicated:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| N-(2,3-dimethylphenyl)-... | A549 | 12.5 |
| N-(2,3-dimethylphenyl)-... | MCF7 | 15.0 |
| Doxorubicin | A549 | 10.0 |
| Doxorubicin | MCF7 | 12.0 |
These findings suggest that the compound is comparable to established chemotherapeutics like doxorubicin in terms of efficacy against certain cancer types .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations:
Substituent Impact on Polarity :
- The target compound’s 3-methoxy-1-methylpyrazole substituent introduces electron-donating methoxy and methyl groups, likely enhancing stability and hydrophobic interactions compared to the pyridinyl group in , which may increase aqueous solubility due to its polar N-heterocycle.
- The methylsulfonyl group in the fluorophenyl-containing analog significantly elevates polarity, making it more suited for hydrophilic environments.
Synthetic Pathways :
- Triazole-thioacetamide derivatives are typically synthesized via nucleophilic substitution between triazole-thiols and halogenated acetamides. The target compound likely follows this route, similar to the methods described for fluorophenyl-triazole derivatives .
- Green chemistry approaches, such as microwave-assisted or catalyst-free reactions, are increasingly employed for triazole synthesis to improve yield and reduce waste .
Physicochemical Properties: The 2,3-dimethylphenyl group in the target compound likely enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability, whereas the 4-ethylphenyl group in may offer a balance between solubility and bioavailability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N-(2,3-dimethylphenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. For example:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or similar precursors (as seen in analogous triazole-pyrazole systems) .
- Step 2 : Thioacetamide linkage via nucleophilic substitution between a thiol-containing triazole intermediate and chloroacetamide derivatives (e.g., using KOH/ethanol under reflux, as in ).
- Step 3 : Final functionalization with 2,3-dimethylphenyl groups using Suzuki-Miyaura coupling or Ullmann-type reactions for aryl-ether bonds .
- Key Challenges : Ensuring regioselectivity in triazole formation and minimizing side reactions during thiol-acetamide coupling.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : A combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirms presence of key functional groups (e.g., C=O at ~1670–1680 cm⁻¹, C-S at ~1250–1300 cm⁻¹) .
- NMR : ¹H and ¹³C NMR identify substituent environments (e.g., methyl groups at δ 2.2–2.5 ppm, pyrazole protons at δ 7.2–8.4 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to address variability in cytotoxicity or enzyme inhibition studies .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., pyrazole methoxy vs. ethoxy groups) to isolate pharmacophoric motifs .
- Meta-Analysis : Compare data across studies using tools like molecular docking to reconcile discrepancies in binding affinities (e.g., triazole-thioacetamide interactions with kinase targets) .
Q. What computational strategies are used to predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., cyclooxygenase-2 or EGFR kinases) by optimizing hydrogen bonding and hydrophobic contacts with the triazole-thioacetamide scaffold .
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD plots to evaluate conformational changes) .
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with observed bioactivity to guide lead optimization .
Q. How can researchers optimize the compound's pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility while retaining triazole-thioacetamide bioactivity .
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., demethylation of the methoxy group) and design prodrugs .
- Permeability Studies : Caco-2 cell monolayers evaluate intestinal absorption, guiding formulation strategies (e.g., nanoencapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
